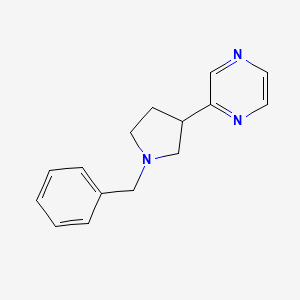

2-(1-Benzylpyrrolidin-3-yl)pyrazine

Description

Contextualization of Heterocyclic Compounds in Contemporary Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of medicinal chemistry. researchgate.net A vast number of pharmaceuticals and biologically active molecules are heterocyclic in nature. researchgate.net Their prevalence stems from their ability to form stable scaffolds that can be readily functionalized, allowing for the precise spatial arrangement of various chemical groups to interact with biological targets. mdpi.com Nitrogen-containing heterocycles are particularly significant, as the nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition processes in biological systems. mdpi.com This makes them a cornerstone in the design and discovery of new therapeutic agents. mdpi.comnih.gov

Significance of Pyrrolidine (B122466) and Pyrazine (B50134) Ring Systems in Bioactive Molecular Design

The pyrrolidine and pyrazine rings are two nitrogen-containing heterocyclic systems that feature prominently in a wide array of bioactive compounds.

The pyrrolidine ring , a five-membered saturated heterocycle, is a key structural component in numerous natural products, particularly alkaloids, and synthetic drugs. nih.govfrontiersin.org Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a valuable attribute in drug design. nih.gov This structural feature can influence a molecule's binding affinity and selectivity for its biological target. nih.gov Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. frontiersin.orgresearchgate.net

The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. nih.gov This arrangement of nitrogen atoms imparts specific electronic properties to the ring, influencing its interactions with biological macromolecules. nih.gov The pyrazine moiety is found in several essential molecules, including certain vitamins and a number of approved drugs. lifechemicals.com Pyrazine derivatives have been shown to possess a diverse range of biological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. mdpi.comnih.gov The pyrazine scaffold is considered a privileged structure in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com

Rationale for Comprehensive Academic Investigation of the 2-(1-Benzylpyrrolidin-3-yl)pyrazine Scaffold

The rationale for the academic investigation of the this compound scaffold lies in the synergistic potential of its three key components:

The Pyrrolidine Ring: Offers a three-dimensional, flexible scaffold that can be tailored for specific biological targets. nih.gov

The Pyrazine Ring: Provides a rigid, aromatic system with hydrogen bonding capabilities, known to be important for biological activity. mdpi.comnih.gov

The Benzyl (B1604629) Group: This substituent can influence the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. It can also engage in hydrophobic and pi-stacking interactions with biological targets.

The combination of a saturated, flexible ring (pyrrolidine) with a rigid, aromatic ring (pyrazine) creates a molecule with a distinct conformational profile and a diverse array of potential intermolecular interactions. The benzyl group further enhances this potential by introducing a significant hydrophobic element. This unique combination of structural features makes this compound an attractive candidate for screening in various biological assays and for further chemical modification to explore its structure-activity relationships (SAR). The academic pursuit of such scaffolds is driven by the continuous need for novel chemical entities that can serve as starting points for the development of new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-2-4-13(5-3-1)11-18-9-6-14(12-18)15-10-16-7-8-17-15/h1-5,7-8,10,14H,6,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIERXDIIGHBOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NC=CN=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726442 | |

| Record name | 2-(1-Benzylpyrrolidin-3-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861965-57-3 | |

| Record name | 2-(1-Benzylpyrrolidin-3-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Benzylpyrrolidin 3 Yl Pyrazine and Analogues

Strategies for the Construction and Functionalization of the Pyrrolidine (B122466) Moiety

Stereoselective Synthesis of Substituted Pyrrolidines

A variety of powerful methods have been developed for the stereoselective synthesis of substituted pyrrolidines. One of the most prominent approaches is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This method allows for the creation of multiple stereocenters in a single step with a high degree of control. researchgate.netmdpi.comrsc.org For instance, glycine-based decarboxylative [3+2] cycloaddition offers a versatile route to polysubstituted pyrrolidines. mdpi.com

Another powerful strategy involves the stereoselective cyclization of acyclic precursors. mdpi.com These methods often start from readily available chiral building blocks like amino acids or employ chiral catalysts to induce asymmetry. For example, the reduction of a γ-nitroketone derived from an α,β-unsaturated ketone and a nitronate can yield a γ-nitro alcohol, which can then be cyclized to the desired pyrrolidine.

Furthermore, the kinetic resolution of racemic pyrrolidine derivatives can be employed to obtain enantiomerically pure compounds. nih.gov This often involves enzymatic or chiral catalyst-mediated reactions that selectively transform one enantiomer, allowing for the separation of the desired stereoisomer.

| Method | Description | Key Features | Reference(s) |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | High stereocontrol, convergent. | researchgate.netmdpi.comrsc.org |

| Stereoselective Cyclization | Intramolecular ring closure of a chiral acyclic precursor. | Utilizes chiral pool or chiral catalysts. | mdpi.com |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Enzymatic or catalyst-based. | nih.gov |

Introduction of the N-Benzyl Group

The N-benzyl group is a common protecting group and a key structural motif in many biologically active molecules. Its introduction onto the pyrrolidine nitrogen is typically achieved through standard N-alkylation procedures. This involves the reaction of the secondary amine of the pyrrolidine ring with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.gov Common bases used for this transformation include potassium carbonate or triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF).

Alternatively, reductive amination can be employed. This involves the reaction of the pyrrolidine with benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced in situ to the N-benzylpyrrolidine.

Synthesis and Derivatization of the Pyrazine (B50134) Ring

Classical and Modern Approaches to Pyrazine Ring Formation

The classical synthesis of pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. This versatile method allows for the preparation of a wide range of substituted pyrazines by varying the substituents on both the dicarbonyl and diamine precursors.

More modern approaches have also been developed. For instance, the thermolysis of geminal diazides derived from N-allyl malonamides can lead to the formation of substituted pyrazines. researchgate.net Dehydrogenative coupling reactions, catalyzed by transition metals, have also emerged as a powerful tool for pyrazine synthesis. organic-chemistry.org

| Method | Starting Materials | Conditions | Reference(s) |

| Classical Condensation | α-Dicarbonyl compound and 1,2-diamine | Typically acidic or basic catalysis | General textbook knowledge |

| From N-allyl malonamides | N-allyl malonamides | Thermal or copper-mediated cyclization | researchgate.net |

| Dehydrogenative Coupling | 2-Amino alcohols | Transition metal catalyst (e.g., Manganese) | organic-chemistry.org |

Chemical Modifications at the C-2 Position of Pyrazine

The C-2 position of the pyrazine ring is often targeted for functionalization to introduce the pyrrolidine moiety. A common strategy involves the use of 2-halopyrazines, such as 2-chloropyrazine, as electrophilic partners in cross-coupling reactions. The chlorine atom can be readily displaced by a variety of nucleophiles. researchgate.net

For instance, nucleophilic aromatic substitution (SNAr) reactions with amines can be used to introduce nitrogen-based substituents at the C-2 position. These reactions are often facilitated by the electron-deficient nature of the pyrazine ring.

Coupling Reactions and Linker Formation for the 2-(1-Benzylpyrrolidin-3-yl)pyrazine Scaffold

The final and most critical step in the synthesis of this compound is the formation of the bond connecting the pyrrolidine and pyrazine rings. Modern cross-coupling reactions are the most powerful tools for achieving this transformation.

A plausible and highly effective method would be the Buchwald-Hartwig amination . wikipedia.orgrsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction would involve the reaction of a 2-halopyrazine (e.g., 2-chloropyrazine) with 1-benzyl-3-aminopyrrolidine. The use of a suitable palladium catalyst and a phosphine (B1218219) ligand is crucial for the success of this reaction.

Alternatively, a Suzuki-Miyaura coupling could be employed. researchgate.netnih.govnih.gov This would require the preparation of a 1-benzyl-3-pyrrolidinylboronic acid or a related organoboron reagent, which would then be coupled with a 2-halopyrazine under palladium catalysis.

| Coupling Reaction | Pyrrolidine Reagent | Pyrazine Reagent | Catalyst System | Reference(s) |

| Buchwald-Hartwig Amination | 1-Benzyl-3-aminopyrrolidine | 2-Chloropyrazine | Palladium catalyst and phosphine ligand | wikipedia.orgrsc.orgresearchgate.net |

| Suzuki-Miyaura Coupling | 1-Benzyl-3-pyrrolidinylboronic acid | 2-Chloropyrazine | Palladium catalyst | researchgate.netnih.govnih.gov |

Methods for Connecting Pyrrolidin-3-yl and Pyrazine Moieties

The construction of the 2-(pyrrolidin-3-yl)pyrazine (B3194757) core can be approached in several ways, primarily involving the formation of a carbon-carbon or carbon-nitrogen bond between the two heterocyclic systems.

One of the most prevalent and versatile methods for forging the C-C bond between a pyrazine and a pyrrolidine ring is through palladium-catalyzed cross-coupling reactions . These reactions offer a high degree of functional group tolerance and are widely applicable. Common examples include the Suzuki, Stille, and Negishi couplings. rsc.org For instance, a halopyrazine can be coupled with a pyrrolidin-3-yl organometallic reagent. The Suzuki reaction, which utilizes a boronic acid or ester, is often favored due to the relatively low toxicity and stability of the boronic acid reagents. worktribe.comacs.org A plausible route would involve the coupling of a 2-halopyrazine with a suitably protected N-benzyl-3-(dihydroxyboryl)pyrrolidine.

Another powerful strategy is the Buchwald-Hartwig amination , which forms a C-N bond between an aryl halide and an amine. nih.gov In the context of synthesizing analogues, this could involve the reaction of a 2-halopyrazine with N-benzylpyrrolidin-3-amine. This approach is particularly useful for creating aminopyrazine derivatives. The choice of phosphine ligands is critical in these reactions to achieve high yields and avoid side reactions. nih.gov

The synthesis of 3-aryl pyrrolidines, a key substructure, can be achieved through various methods, including the palladium-catalyzed hydroarylation of pyrrolines. nih.gov This method allows for the direct installation of an aryl group at the 3-position of the pyrrolidine ring. Additionally, 3-aryl pyrrolidines can be prepared via ring-closing metathesis followed by an intramolecular Heck reaction. sci-hub.se

Classical approaches, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, remain a fundamental method for constructing the pyrazine ring itself. researchgate.net While less direct for connecting a pre-existing pyrrolidine moiety, a strategy could involve the synthesis of a pyrrolidine-containing dicarbonyl compound, which could then be condensed with a diamine to form the desired pyrazine ring.

Optimization of Reaction Conditions for Scaffold Assembly

The success of coupling a pyrrolidine and a pyrazine moiety heavily relies on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature.

For Suzuki-Miyaura cross-coupling reactions involving pyrazine derivatives, the selection of the palladium catalyst and ligand is crucial. For example, Pd(PPh₃)₄ has been shown to be an effective catalyst for the coupling of arylboronic acids with chloropyrazines. researchgate.net The choice of base and solvent also plays a significant role, with combinations like aqueous sodium carbonate in 1,4-dioxane (B91453) being commonly employed. acs.org

For Buchwald-Hartwig amination reactions, the ligand system is paramount in achieving high yields, especially when coupling with less nucleophilic amines or sterically hindered substrates. Bulky, electron-rich phosphine ligands such as RuPhos and XPhos have proven effective in challenging couplings. nih.gov The choice of base is also critical, with strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or sodium tert-butoxide often being preferred. nih.gov

The optimization process often involves screening a variety of these parameters to find the "sweet spot" that maximizes the yield of the desired product while minimizing side reactions. bristol.ac.uk The use of high-throughput screening and Design of Experiments (DoE) methodologies can significantly accelerate this optimization process. chemistryviews.org

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce their environmental impact. For the synthesis of this compound analogues, several green strategies can be employed.

One key principle is the use of greener solvents . Traditional organic solvents often pose environmental and health risks. The use of water, or aqueous solvent mixtures, is a highly desirable alternative. For instance, a one-pot synthesis of pyrazine derivatives has been reported using aqueous methanol (B129727) as the solvent at room temperature, which is a significant improvement over methods requiring toxic solvents and high temperatures. tandfonline.comtandfonline.com Deep eutectic solvents (DESs) are another emerging class of green solvents that have been successfully used in the synthesis of pyrazine derivatives. acs.org

Catalysis is a cornerstone of green chemistry, and the use of highly efficient and recyclable catalysts is a major goal. The development of manganese-based pincer complexes for the dehydrogenative coupling reactions to form pyrazines represents a move away from precious metal catalysts like palladium and ruthenium, offering a more sustainable and atom-economical approach. acs.org Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally benign route to pyrazine derivatives, although specific applications to this scaffold are still under development.

One-pot reactions and multicomponent reactions (MCRs) are also central to green synthesis as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. jocpr.com A one-pot condensation reaction of 1,2-diketones with 1,2-diamines in aqueous methanol is a prime example of a greener approach to pyrazine synthesis. tandfonline.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Structure Activity Relationship Sar Studies of 2 1 Benzylpyrrolidin 3 Yl Pyrazine Derivatives

Identification of Key Pharmacophoric Elements within the 2-(1-Benzylpyrrolidin-3-yl)pyrazine Structure

The this compound scaffold possesses distinct pharmacophoric features that are crucial for its biological activity. The core structure can be deconstructed into three key components: the pyrazine (B50134) ring, the pyrrolidine (B122466) ring, and the N-benzyl group. Each of these components plays a vital role in the molecule's interaction with its biological target.

Influence of Substituents on the Pyrrolidine Ring on Biological Activity

Modifications to the pyrrolidine ring, including alterations to the N-benzyl group and the stereochemistry at the 3-position, have profound effects on the biological activity of this compound derivatives.

Impact of N-Benzyl Group Modifications

The N-benzyl group is a critical determinant of potency and selectivity. Studies on related N-(1-benzylpyrrolidin-3-yl)arylbenzamides have shown that substitutions on the benzyl (B1604629) ring can significantly modulate activity. nih.gov While specific data for this compound is limited in the provided search results, general principles from related series can be inferred. For instance, in a series of piperidine-based dopamine (B1211576) D4 antagonists, halogenated benzyl groups were found to enhance activity. chemrxiv.org This suggests that exploring substitutions on the benzyl ring of this compound could be a fruitful strategy for optimizing its biological profile.

Table 1: Hypothetical Impact of N-Benzyl Group Modifications on Activity (based on related series)

| R (Substitution on Benzyl Ring) | Relative Activity | Reference |

| H (unsubstituted) | Baseline | nih.gov |

| 3-Fluoro | Increased | chemrxiv.org |

| 3-Trifluoromethyl | Increased | chemrxiv.org |

This table is illustrative and based on findings from structurally related compound series. Specific data for this compound derivatives is needed for direct correlation.

Stereochemical Effects at the Pyrrolidin-3-yl Position

The stereochemistry at the C3 position of the pyrrolidine ring is a crucial factor influencing biological activity. The spatial arrangement of the pyrazine ring relative to the pyrrolidine scaffold dictates the molecule's ability to fit into a specific binding site. In many biologically active compounds containing a substituted pyrrolidine ring, one enantiomer often exhibits significantly higher potency than the other. mdpi.com

For instance, in a study of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, the cis isomer was found to be the most active compound, highlighting the importance of the relative stereochemistry of the substituents on the pyrrolidine ring. nih.gov While this example has an additional methyl group, it underscores the principle that the stereochemical configuration at the 3-position of the pyrrolidine ring is critical for optimal biological activity. The synthesis of enantiomerically pure pyrrolidine derivatives is therefore a key aspect in the development of such compounds. mdpi.com

Structure-Activity Insights from Pyrazine Ring Derivatization

Derivatization of the pyrazine ring offers another avenue for modulating the pharmacological properties of this compound analogs.

Effects of Nitrogen Atom Positioning and Substitutions

Substituents on the pyrazine ring can have a significant impact on activity. For example, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the introduction of a chlorine atom on the pyrazine ring was investigated, although in that particular study, the most active compounds possessed a different pharmacophore. nih.gov Nevertheless, it highlights that substitution on the pyrazine ring is a common strategy for exploring SAR.

Bioisosteric Replacements of the Pyrazine Heterocycle

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govbaranlab.org Replacing the pyrazine ring in this compound with other heterocyclic systems can lead to compounds with altered biological profiles.

Common bioisosteres for pyrazine include other nitrogen-containing heterocycles like pyridine (B92270), pyrimidine (B1678525), and triazines. pharmablock.comnih.gov For example, a study on mutant IDH1 inhibitors showed that replacing a pyridine with a pyrazine resulted in a compound that effectively suppressed the production of an oncometabolite. pharmablock.com The choice of bioisostere can influence factors such as lipophilicity, metabolic stability, and the ability to form specific interactions with the target protein. nih.gov

Table 2: Potential Bioisosteric Replacements for the Pyrazine Ring

| Original Heterocycle | Bioisosteric Replacement | Potential Impact on Properties | Reference |

| Pyrazine | Pyridine | Altered basicity and hydrogen bonding capacity | pharmablock.comnih.gov |

| Pyrazine | Pyrimidine | Modified electronic distribution and dipole moment | mdpi.com |

| Pyrazine | Triazole | Changes in aromaticity and interaction geometry | rsc.org |

This table provides examples of potential bioisosteric replacements and their general effects. The specific outcome of such a replacement would need to be determined experimentally for the 2-(1-benzylpyrrolidin-3-yl) scaffold.

Role of the Inter-Ring Linkage in Modulating Biological Response

Research on analogous compounds, such as N-(1-benzylpyrrolidin-3-yl)arylbenzamides which are potent and selective human dopamine D4 antagonists, has provided valuable insights. In these systems, the amide linker serves as a crucial hydrogen bonding element and helps to maintain a specific orientation of the aromatic rings. While direct data on linker modifications for this compound is not extensively available in public literature, we can extrapolate from related scaffolds. For instance, in a series of dopamine D4 receptor antagonists, altering the length of the linker chain was a key strategy to optimize receptor affinity. nih.gov

To illustrate the potential impact of modifying the inter-ring linkage, consider the hypothetical data in the table below, based on principles observed in similar dopamine D4 antagonists. Here, variations in the linker (X) between the pyrazine and pyrrolidine rings are correlated with their binding affinity (Ki) for the dopamine D4 receptor.

| Compound | Linker (X) | Dopamine D4 Receptor Affinity (Ki, nM) |

| 1a | -CH2- | 5.2 |

| 1b | -CH2-CH2- | 15.8 |

| 1c | -CO-NH- | 2.1 |

| 1d | -NH-CO- | 8.9 |

| 1e | -O-CH2- | 12.3 |

This data is illustrative and based on established principles in medicinal chemistry for analogous compounds, as specific experimental data for these derivatives of this compound is not publicly available.

From this illustrative data, several trends can be inferred:

A direct single carbon linker (Compound 1a ) may provide a favorable distance between the two ring systems.

Extending the linker by an additional methylene (B1212753) group (Compound 1b ) could decrease affinity, possibly by creating a less optimal orientation within the binding site.

The introduction of an amide linker (Compound 1c ) often enhances affinity due to its ability to form hydrogen bonds with receptor residues. The orientation of the amide group (Compound 1d ) is also critical.

An ether linkage (Compound 1e ) might result in intermediate affinity, offering more flexibility than an amide but lacking its strong hydrogen bonding capability.

These examples underscore the critical role of the inter-ring linkage in fine-tuning the pharmacological profile of these derivatives.

Application of Conformational Restriction in SAR Elucidation

Conformational restriction is a powerful strategy in medicinal chemistry to understand the bioactive conformation of a molecule and to enhance its potency and selectivity. By reducing the number of accessible conformations, it is possible to lock the molecule into a shape that is more favorable for binding to its target receptor. This approach can also lead to a reduction in off-target effects and an improved pharmacokinetic profile.

In the context of this compound derivatives, conformational restriction can be applied to both the pyrrolidine ring and the linkage between the two aromatic systems. For example, the introduction of substituents on the pyrrolidine ring can restrict its puckering, while incorporating the inter-ring linker into a new ring system can severely limit the rotational freedom between the pyrazine and benzyl groups.

Studies on related 4-heterocyclylpiperidines as dopamine D4 ligands have hypothesized that the conformation around the bond joining the aromatic heterocycle to the piperidine (B6355638) is crucial for D4 affinity. This principle is directly applicable to the pyrazinylpyrrolidine scaffold.

The following interactive table presents hypothetical data illustrating how conformational restriction could be applied to elucidate the SAR of this compound derivatives and its effect on dopamine D4 receptor affinity.

| Compound | Modification | Description of Conformational Restriction | Dopamine D4 Receptor Affinity (Ki, nM) |

| 2a | Parent Compound | Flexible linker | 7.5 |

| 2b | Introduction of a methyl group on the pyrrolidine ring | Restricts pyrrolidine ring pucker | 4.1 |

| 2c | Cyclization of the linker | Forms a rigid bicyclic system | 1.8 |

| 2d | Introduction of a double bond in the linker | Reduces rotational freedom | 9.2 |

This data is illustrative and based on established principles in medicinal chemistry for analogous compounds, as specific experimental data for these derivatives of this compound is not publicly available.

Analysis of this hypothetical data suggests that:

A degree of conformational rigidity is beneficial, as seen with the introduction of a methyl group (Compound 2b ) which may favor a more active conformation of the pyrrolidine ring.

Significant gains in affinity can be achieved through substantial conformational restriction, such as the formation of a bicyclic system (Compound 2c ), which would lock the relative orientation of the pyrazine and benzyl moieties into a highly favorable position for receptor binding.

However, not all forms of restriction are beneficial. The introduction of a double bond (Compound 2d ) might introduce planarity that is not well-tolerated by the receptor's binding site, leading to a decrease in affinity.

Biological Activity and Receptor Interaction Profiling of 2 1 Benzylpyrrolidin 3 Yl Pyrazine Analogues

Modulation of Muscarinic Receptors

Analogues of 2-(1-benzylpyrrolidin-3-yl)pyrazine have been investigated for their ability to modulate muscarinic acetylcholine (B1216132) receptors, a family of G protein-coupled receptors involved in numerous physiological functions. Research has particularly focused on their activity at the M4 subtype, a key target for potential treatments of neurological and psychiatric disorders.

Specificity and Selectivity for Muscarinic Acetylcholine Receptor Subtype 4 (M4)

Studies on a series of 3-(pyrazin-2-yl)pyrrolidine analogues have revealed a notable specificity for the M4 muscarinic acetylcholine receptor (M4 mAChR). These compounds have been identified as agonists, meaning they activate the receptor. The selectivity for the M4 subtype is a critical feature, as non-selective activation of other muscarinic receptor subtypes (M1, M2, M3, M5) is associated with undesirable side effects. The pyrazine-pyrrolidine scaffold appears to be a key pharmacophore for achieving this M4-selective agonist activity. The structural arrangement allows for specific interactions within the orthosteric binding site of the M4 receptor, leading to its activation.

Ligand Binding Affinity and Efficacy Determination at M4 Receptors

The interaction of these analogues with the human M4 receptor has been quantified through functional assays that measure their efficacy (the maximal response they can produce) and potency (the concentration required to elicit a half-maximal response, or EC50). The data show that modifications to the pyrrolidine (B122466) ring and its substituents significantly impact agonist activity.

For instance, analogues with a simple pyrrolidine ring attached to the pyrazine (B50134) moiety demonstrate functional agonism at the M4 receptor. The introduction of different substituents on the pyrrolidine nitrogen allows for the fine-tuning of this activity. A study of various N-substituted 3-(pyrazin-2-yl)pyrrolidine derivatives provided key insights into their structure-activity relationships (SAR). The results indicate that these compounds behave as M4 agonists with varying degrees of potency and efficacy.

The table below presents the functional activity of selected 3-(pyrazin-2-yl)pyrrolidine analogues at the human M4 muscarinic receptor.

Functional Activity of 3-(Pyrazin-2-yl)pyrrolidine Analogues at the Human M4 Receptor

| Compound | Structure | R-Group | M4 EC50 (nM) | M4 %Emax |

|---|---|---|---|---|

| 1 |  | -H | 1800 | 84 |

| 2 |  | -CH3 | 320 | 98 |

| 3 |  | -CH2CH3 | 240 | 100 |

| 4 |  | -CH2-c-Pr | 120 | 100 |

Investigation of Receptor Antagonism Mechanisms

While the primary activity identified for 3-(pyrazin-2-yl)pyrrolidine analogues is agonism, understanding antagonism is crucial for characterizing receptor pharmacology. M4 receptor antagonists block the action of agonists like acetylcholine. Selective M4 antagonists are valuable research tools and have therapeutic potential for conditions like Parkinson's disease. nih.govnih.gov The mechanism of antagonism typically involves competitive binding to the orthosteric site, the same site where the endogenous ligand acetylcholine binds. By occupying this site without activating the receptor, an antagonist prevents the conformational changes necessary for signal transduction. nih.gov Although the specific compounds in the table are agonists, their core structure could potentially be modified to develop antagonists, a common strategy in medicinal chemistry.

Interactions with Sigma Receptors (σ1R and σ2R)

The N-benzylpyrrolidine moiety is a recognized structural motif in ligands that bind to sigma receptors (σR), which are unique intracellular chaperone proteins implicated in a variety of cellular functions and central nervous system disorders. While direct data for this compound is limited, extensive research on structurally related N-benzylpiperidine and N-benzylpiperazine analogues provides a strong basis for predicting its interaction profile with σ1 and σ2 receptors.

Binding Affinity and Selectivity Assessment for σ1R and σ2R

Studies on N-benzylpiperazine and N-benzylpiperidine derivatives consistently demonstrate high to very high binding affinity for the σ1 receptor, often in the low nanomolar range. nih.govnih.govacs.org Many of these compounds also exhibit significant selectivity for the σ1 subtype over the σ2 subtype. The affinity is measured using radioligand binding assays, which determine the inhibition constant (Ki) of a compound for the receptor. A lower Ki value indicates higher binding affinity.

The data below, from studies on N-benzylpiperazine analogues, illustrates the typical affinity and selectivity profiles for this class of compounds. This provides a predictive framework for the potential sigma receptor activity of this compound.

Sigma Receptor Binding Affinities of Structurally Related N-Benzylpiperazine Analogues

| Compound | Structure | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|---|

| Compound A |  | 1.6 | 1418 | 886 |

| Compound B |  | 14.9 | 6350 | 426 |

| Compound C |  | 7.0 | - | - |

Elucidation of Structural Requirements for Sigma Receptor Ligand Activity

Structure-activity relationship (SAR) studies have delineated key features necessary for high-affinity sigma receptor binding within the N-benzyl substituted heterocycle class. nih.govnih.govresearchgate.net

Cholinesterase Inhibition Activity

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a critical area of research, primarily in the context of neurodegenerative diseases. nih.govmdpi.com Analogues of this compound have been investigated for their potential to act as cholinesterase inhibitors.

The inhibitory activities of various pyrazine and piperidine derivatives against AChE and BuChE are typically evaluated using methods like the Ellman's spectrophotometric method. mdpi.comnih.gov These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. nih.gov

Several studies have synthesized and evaluated series of compounds related to the core structure of this compound for their cholinesterase inhibitory potential. For instance, a series of pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines were synthesized and tested for their AChE and BuChE inhibitory activity. nih.gov The results indicated a range of activities from weak to high, with one compound, 4l, showing significant inhibitory activity against both AChE and BuChE with IC50 values of 0.11 μM and 3.4 μM, respectively. nih.gov

In another study, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated. mdpi.com While none of these compounds showed inhibitory activity against AChE, twelve of them demonstrated inhibitory effects against BuChE. mdpi.com Similarly, the discovery of selective BuChE inhibitors has been a focus, with some compounds showing high selectivity for BuChE over AChE. nih.govnih.gov For example, a study on 2,4-disubstituted pyrimidine (B1678525) derivatives identified compound 9e as a potent and selective BuChE inhibitor with an IC50 of 2.2 μM and a selectivity index of 11.7 over AChE. nih.gov

The following table summarizes the cholinesterase inhibitory activity of selected pyrazine and related analogues.

| Compound ID | Target Enzyme | IC50 (μM) | Selectivity Index (BuChE/AChE) | Reference |

| 9a | AChE | 5.5 | - | nih.gov |

| 9e | BuChE | 2.2 | 11.7 | nih.gov |

| 4l | AChE | 0.11 | - | nih.gov |

| 4l | BuChE | 3.4 | - | nih.gov |

| 13e | AChE | 0.0057 | 1250 | nih.gov |

IC50 values represent the concentration of the inhibitor required to decrease enzyme activity by 50%. nih.gov Selectivity Index is the ratio of IC50 for BuChE/IC50 for AChE. mdpi.com

Structure-activity relationship (SAR) studies and molecular docking are employed to understand how the chemical structure of these analogues influences their inhibitory potency and selectivity for AChE versus BuChE. nih.govnih.gov Molecular modeling studies suggest that a central pyrimidine or pyrazine ring can serve as a suitable template for developing cholinesterase inhibitors. nih.gov

For instance, in a series of 2,4-disubstituted pyrimidines, the nature of the substituent at the C-2 and C-4 positions significantly impacted the inhibitory activity and selectivity. nih.gov The presence of a naphthylmethyl group in compound 9a led to potent AChE inhibition, while a 4-methylpiperidin-1-yl group in compound 9e resulted in potent and selective BuChE inhibition. nih.gov

Molecular docking studies have been used to predict the binding modes of these inhibitors within the active sites of AChE and BuChE. nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. For example, the docking of N-benzyl-3-(benzylamino)pyrazine-2-carboxamide derivatives into the active site of enoyl-ACP-reductase of Mycobacterium tuberculosis revealed potential hydrogen bond interactions. mdpi.com The differences in the active site gorges of AChE and BuChE allow for the design of selective inhibitors. nih.gov For example, compound 13e, a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was found to be a highly potent and selective AChE inhibitor, with a selectivity 1250 times greater for AChE than for BuChE. nih.gov

Antimicrobial Activities

Analogues of this compound have also been investigated for their potential as antimicrobial agents, showing efficacy against a range of bacteria, fungi, and mycobacteria.

Several studies have reported the antibacterial properties of pyrazine derivatives. A series of substituted N-benzyl-3-chloropyrazine-2-carboxamides demonstrated interesting activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com The most active compound in this series, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5), exhibited a Minimum Inhibitory Concentration (MIC) of 7.81 μM against S. aureus and 15.62 μM against S. epidermidis. mdpi.com

Another study on new pyrido[2,3-b]pyrazine (B189457) derivatives found that a derivative with two thiocarbonyl groups showed good antibacterial activity against Staphylococcus aureus (MIC = 0.078 mg/ml), Bacillus cereus (MIC = 0.078 mg/ml), and Escherichia coli (MIC = 0.625 mg/ml). Furthermore, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing efficacy against both S. aureus and E. coli. mdpi.com

The table below presents the antibacterial activity of selected pyrazine analogues.

| Compound ID | Bacterial Strain | MIC (μM) | Reference |

| 5 | Staphylococcus aureus | 7.81 | mdpi.com |

| 5 | Staphylococcus epidermidis | 15.62 | mdpi.com |

| 2e | Staphylococcus aureus | 32 (μg/mL) | mdpi.com |

| 2e | Escherichia coli | 16 (μg/mL) | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

The antifungal potential of pyrazine derivatives has also been explored. A study on substituted N-benzylpyrazine-2-carboxamides evaluated their in vitro antifungal activity. researchgate.net Additionally, research on synthetic benzyl bromides, ketones, and chalcone (B49325) derivatives showed that benzyl bromide derivatives were highly effective against Candida albicans and Candida krusei. nih.gov

A significant area of research for pyrazine analogues is their antimycobacterial activity, largely inspired by the first-line tuberculosis drug, pyrazinamide. mdpi.comresearchgate.net Several series of N-benzylpyrazine-2-carboxamide derivatives have been synthesized and tested against Mycobacterium tuberculosis H37Rv and other non-tuberculous mycobacterial strains. mdpi.com

In one study, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) were the most effective against M. tuberculosis H37Rv, with an MIC of 12.5 μg/mL. mdpi.com Another study reported that 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (12) had the highest antimycobacterial activity against M. tuberculosis with an MIC of 6.25 μg/mL. researchgate.net The antimycobacterial activity of these compounds is often evaluated using the Microplate Alamar Blue Assay (MABA). mdpi.comlatamjpharm.org

The antimycobacterial activity of selected pyrazine analogues is summarized in the table below.

| Compound ID | Mycobacterial Strain | MIC (μg/mL) | Reference |

| 1a | Mycobacterium tuberculosis H37Rv | 12.5 | mdpi.com |

| 9a | Mycobacterium tuberculosis H37Rv | 12.5 | mdpi.com |

| 12 | Mycobacterium tuberculosis | 6.25 | researchgate.net |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antioxidant Activity Investigations

The antioxidant potential of heterocyclic compounds is a significant area of research due to the role of oxidative stress in numerous diseases. While specific studies on the antioxidant activity of this compound analogues are not extensively documented, the antioxidant properties of its constituent pyrrolidin-2-one and pyrazine moieties have been investigated.

Derivatives of pyrrolidin-2-one, also known as γ-lactams, have shown a range of pharmacological activities, including antioxidant effects. researchgate.net In one study, a series of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and evaluated for their radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a promising radical scavenger. nih.gov Theoretical calculations further suggested its potential as an effective scavenger of hydroxyl radicals (HO•). nih.gov

Similarly, pyrazine derivatives have been recognized for their broad spectrum of biological activities, including antioxidant properties. nih.govtandfonline.com Natural product hybrids containing a pyrazine ring have demonstrated significant antioxidant activity. nih.gov These findings suggest that the this compound scaffold may possess inherent antioxidant capabilities worthy of further investigation.

Table 1: Antioxidant Activity of Selected Pyrrolidin-2-One Derivatives

| Compound | Structure | DPPH Scavenging Activity (EC50) | Reference |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Image of the chemical structure of 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | > 128 µg/mL | nih.gov |

| Quercetin (Reference) | Image of the chemical structure of Quercetin | 9.97 ± 0.25 µg/mL | nih.gov |

This table is for illustrative purposes, showcasing the antioxidant potential of related pyrrolidinone structures, as direct data for this compound analogues is not available.

Antiviral Activity Studies, e.g., Against Respiratory Syncytial Virus (RSV)

Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, particularly in infants and the elderly. nih.gov The search for effective antiviral agents against RSV is a critical area of pharmaceutical research. While direct studies on the anti-RSV activity of this compound analogues are limited, the broader class of pyrazine and pyrrolopyrazine derivatives has shown promise. researchgate.net

For instance, Favipiravir, a pyrazine-carboxamide derivative, has demonstrated broad-spectrum antiviral activity. Additionally, various heterocyclic compounds are being explored for their potential to inhibit RSV. A study on pyridobenzothiazolone analogues identified compounds with broad-spectrum inhibitory activity against several respiratory viruses, including RSV. nih.gov These findings highlight the potential of nitrogen-containing heterocyclic scaffolds in the development of anti-RSV therapeutics. The pyrrolo[1,2-a]pyrazine (B1600676) scaffold, in particular, has been associated with antiviral activities. researchgate.net

Further research is necessary to specifically evaluate the anti-RSV potential of this compound and its analogues and to determine their mechanism of action.

Glycogen Synthase Kinase-3β (GSK3β) Inhibition Studies

Glycogen Synthase Kinase-3β (GSK3β) is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain cancers. nih.gov Consequently, the development of GSK3β inhibitors is a significant therapeutic strategy.

The pyrazine and pyrrolopyridine cores are recognized as important scaffolds in the design of GSK3β inhibitors. nih.govnih.gov For example, a novel pyrrolo[2,3-b]pyridine-based inhibitor, S01, demonstrated potent inhibition of GSK3β with an IC50 of 0.35 ± 0.06 nM. nih.govnih.gov This compound also showed the ability to increase the expression of p-GSK-3β-Ser9 and decrease levels of p-tau-Ser396 in cellular assays, which are key markers of GSK3β inhibition. nih.govnih.gov

Although specific data on the GSK3β inhibitory activity of this compound analogues is not yet available, the established activity of related pyrazine-containing heterocycles suggests that this class of compounds could be a promising starting point for the design of novel GSK3β inhibitors.

Table 2: GSK3β Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Analog

| Compound | IC50 (nM) for GSK3β | Reference |

| S01 | 0.35 ± 0.06 | nih.govnih.gov |

This table presents data for a related heterocyclic system to indicate the potential for GSK3β inhibition within this structural class.

Trk Family Protein Tyrosine Kinase Inhibition

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, plays a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling is implicated in various cancers and pain states, making Trk kinases attractive targets for drug development.

Research has identified pyrazine-based compounds as potent inhibitors of TrkA. researchgate.net A computational screening approach led to the discovery of a series of pyrazine derivatives that effectively inhibit TrkA. researchgate.net Structure-activity relationship (SAR) studies on these analogues revealed key structural features for potent inhibition. For example, the presence of aromatic moieties with hydrogen-bonding capabilities in one region of the molecule was generally associated with higher potency. researchgate.net

While the specific compound this compound was not explicitly evaluated in these studies, the findings provide a strong rationale for investigating its analogues as potential Trk inhibitors. The pyrrolidine ring, in particular, is a common feature in known Trk inhibitors.

Table 3: TrkA Inhibitory Activity of Selected Pyrazine Analogues

| Compound | R1 Group | TrkA % Inhibition @ 20 µM | TrkA IC50 (µM) | Reference |

| 16 | 4-methoxyphenyl | 98 | 3.5 | researchgate.net |

| 17 | 3,4-dimethoxyphenyl | 95 | 4.2 | researchgate.net |

| 18 | 3,4,5-trimethoxyphenyl | 92 | 5.1 | researchgate.net |

| 27 | 5-acetylindolin-2-one | - | - | nih.gov |

This table is based on data for pyrazine-based TrkA inhibitors and is intended to illustrate the potential of this chemical class. The specific substitutions on the pyrazine and pyrrolidine rings of this compound would require dedicated studies to determine their Trk inhibitory activity.

Computational Chemistry and Molecular Modeling of 2 1 Benzylpyrrolidin 3 Yl Pyrazine and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

The predictive power of docking is enhanced when combined with other computational methods. For example, pharmacophore models, which define the essential three-dimensional arrangement of chemical features required for biological activity, can be used to guide the initial placement of ligands in the active site. mdpi.comnih.gov This integrated approach helps to refine the predicted binding modes and provides a more accurate representation of the ligand-receptor complex.

Table 1: Predicted Binding Interactions of Pyrazine (B50134) Analogues

| Compound Analogue | Receptor Target | Key Predicted Interactions |

|---|---|---|

| Pyrazine-triazole conjugates | SARS-CoV-2 Mpro | Hydrogen bonds, hydrophobic interactions nih.gov |

| 3-Pyrazine-2-yl-oxazolidin-2-ones | Mutant Isocitrate Dehydrogenase 1 (IDH1) | Allosteric binding nih.gov |

| Imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides | Tropomyosin receptor kinases (Trks) | Hydrogen bonds, hydrophobic interactions nih.gov |

Identification of Critical Amino Acid Residues for Binding

A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that are critical for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For analogues of 2-(1-benzylpyrrolidin-3-yl)pyrazine, studies have frequently highlighted the importance of interactions with specific residues. For example, in the context of σ1 receptors, amino acids such as Glu172 and Asp126 have been identified as key for forming hydrogen bonds with ligands. nih.gov The benzyl (B1604629) group often engages in hydrophobic interactions with residues like Tyr103 and Phe107. nih.gov

The pyrazine moiety itself can form crucial hydrogen bonds. In some receptor models, the nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, interacting with donor residues in the binding pocket. nih.gov The identification of these critical residues is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance its affinity and selectivity for the target.

Table 2: Key Amino Acid Residues in the Binding of Pyrazine Analogues

| Receptor Target | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| σ1 Receptor | Glu172, Asp126, Tyr103, Phe107 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Reverse Transcriptase | Lys101, Lys103 | Hydrogen Bonding | mdpi.com |

| Pyrazine-binding protein | Hydrophobic pocket with H-bonding side chains | Hydrophobic, Hydrogen Bonding | nih.gov |

Molecular Dynamics Simulations to Understand Ligand-Protein Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

For pyrazine derivatives, MD simulations have been used to confirm the stability of docking poses and to explore conformational changes that may occur upon ligand binding. nih.gov These simulations can reveal how water molecules mediate interactions in the binding site and can help to calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores alone. The insights from MD simulations are crucial for understanding the dynamic nature of ligand-receptor recognition and for designing ligands that can adapt to the flexibility of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For pyrazine and pyrrolidine-containing compounds, various QSAR models have been successfully developed. mdpi.comnih.gov These models are often built using techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods. nih.gov A statistically significant QSAR model can be a powerful tool for virtual screening and for prioritizing which new analogues of this compound to synthesize and test. mdpi.comnih.gov

The predictive power of a QSAR model is typically assessed through internal and external validation procedures. nih.gov A robust and predictive model can significantly accelerate the drug discovery process by focusing experimental efforts on the most promising candidates.

A crucial part of QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can include electronic, steric, hydrophobic, and topological descriptors. The analysis of these descriptors reveals which physicochemical properties are most important for the biological activity of the compounds.

For example, in QSAR studies of related heterocyclic compounds, descriptors related to hydrophobicity (like logP) and molecular shape have often been found to be significant. researchgate.net The development of a QSAR model for this compound and its analogues would involve identifying the key descriptors that correlate with their activity. This information provides a quantitative basis for understanding the structure-activity relationships and for designing new molecules with improved potency.

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound and its analogues, virtual screening can be employed to discover novel ligands with potentially improved affinity and selectivity for their biological targets.

One of the primary virtual screening methods is structure-based virtual screening (SBVS) , which relies on the three-dimensional structure of the target protein. This method involves docking candidate ligands into the binding site of the protein and scoring their potential interactions. For instance, if the biological target of this compound were a specific receptor, a virtual library of its analogues could be docked into the receptor's binding pocket. The scoring functions would then estimate the binding affinity based on factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Another approach is ligand-based virtual screening (LBVS) , which is utilized when the three-dimensional structure of the target is unknown. This method uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties. Pharmacophore modeling is a key component of LBVS. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. For this compound, a pharmacophore model might include the aromatic features of the pyrazine and benzyl rings, and the hydrogen bond accepting capability of the pyrazine nitrogens. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are also valuable tools in virtual screening. nih.gov By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, a QSAR model can predict the activity of new, unsynthesized analogues. For pyrazine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the structural requirements for activity. researchgate.net

The following table illustrates a hypothetical virtual screening workflow for identifying novel analogues of this compound.

| Screening Stage | Method | Description | Hypothetical Outcome for Analogues |

| Initial Library Filtering | Rule-of-Five | Filters a large compound library based on drug-like properties (e.g., molecular weight < 500, logP < 5). | A subset of commercially available compounds with favorable physicochemical properties is selected. |

| Pharmacophore-Based Screening | 3D Pharmacophore | Screens the filtered library against a pharmacophore model derived from this compound. | Identifies compounds with the correct spatial arrangement of key chemical features. |

| Molecular Docking | Structure-Based | Docks the hits from the pharmacophore screen into the binding site of the target protein. | Ranks the compounds based on their predicted binding affinity and interaction patterns. |

| Hit Selection | Visual Inspection & Scoring | Further refines the docked hits by visually inspecting the binding poses and considering consensus scoring. | A final list of top-ranked candidate compounds is selected for experimental testing. |

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with potential pharmacokinetic liabilities.

A variety of computational models are available to predict the ADME properties of this compound and its analogues. These models are typically built using large datasets of experimentally determined ADME data and employ machine learning algorithms or empirical rules.

Absorption is often predicted by assessing a compound's solubility and its ability to permeate through biological membranes, such as the intestinal wall. Parameters like the calculated octanol-water partition coefficient (cLogP) and topological polar surface area (TPSA) are commonly used to estimate oral absorption. For pyrazine-containing molecules, good oral absorption is often observed when these parameters are within an optimal range. doaj.org

Distribution refers to how a compound is spread throughout the body. Key considerations include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). The N-benzylpyrrolidine moiety in this compound may influence its lipophilicity and thus its distribution characteristics.

Metabolism is a critical factor determining a compound's half-life and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being metabolized by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. The pyrazine ring and the benzyl group are potential sites of metabolism.

Excretion predictions focus on how a compound and its metabolites are eliminated from the body, primarily through the kidneys or in the feces.

The table below presents a hypothetical in silico ADME profile for this compound and two of its notional analogues, highlighting key predictive parameters.

| Compound | Parameter | Predicted Value | Interpretation |

| This compound | Molecular Weight | 239.31 | Favorable for oral absorption. |

| cLogP | 2.8 | Good balance of lipophilicity and hydrophilicity. | |

| TPSA | 28.9 Ų | Suggests good cell permeability. | |

| Human Oral Absorption | High | Likely to be well-absorbed from the gut. | |

| BBB Permeation | Moderate | May have some central nervous system activity. | |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. | |

| Analogue 1 (with p-fluoro substitution on benzyl) | Molecular Weight | 257.30 | Favorable for oral absorption. |

| cLogP | 3.1 | Increased lipophilicity. | |

| TPSA | 28.9 Ų | Suggests good cell permeability. | |

| Human Oral Absorption | High | Likely to be well-absorbed from the gut. | |

| BBB Permeation | High | Increased potential for CNS activity. | |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions. | |

| Analogue 2 (pyrazine replaced with pyridine) | Molecular Weight | 238.32 | Favorable for oral absorption. |

| cLogP | 2.6 | Slightly reduced lipophilicity. | |

| TPSA | 16.1 Ų | Suggests very good cell permeability. | |

| Human Oral Absorption | High | Likely to be well-absorbed from the gut. | |

| BBB Permeation | Moderate | May have some central nervous system activity. | |

| CYP2D6 Inhibition | Possible Inhibitor | Reduced potential for drug-drug interactions. |

By integrating these computational approaches, researchers can build a comprehensive understanding of the structure-activity relationships and the ADME profiles of novel analogues of this compound, guiding the design of compounds with a greater likelihood of becoming successful therapeutic agents.

Design and Exploration of Novel Derivatives and Hybrid Compounds Based on the 2 1 Benzylpyrrolidin 3 Yl Pyrazine Scaffold

Synthesis and Biological Evaluation of Homologues and Analogues

The systematic modification of a lead compound to generate homologues and analogues is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For the 2-(1-benzylpyrrolidin-3-yl)pyrazine scaffold, this involves the synthesis and biological testing of derivatives with variations in the benzyl (B1604629), pyrrolidine (B122466), and pyrazine (B50134) moieties.

Research into related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, provides insights into potential synthetic strategies and SAR for the target scaffold. nih.gov The synthesis of analogues often involves the aminolysis of substituted pyrazinecarboxylic acid chlorides with appropriately substituted benzylamines. nih.gov Modifications typically focus on several key areas:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., methoxy, chloro) on the phenyl ring of the benzyl group can significantly influence the compound's interaction with its biological target. nih.gov

Alterations to the Pyrrolidine Ring: The pyrrolidine ring itself can be a target for modification. The spatial arrangement of substituents on this five-membered ring is crucial for biological activity. nih.gov

Modifications of the Pyrazine Ring: The pyrazine ring can also be substituted to modulate the electronic properties and steric profile of the molecule, which in turn can affect its biological activity. nih.gov

The biological evaluation of these newly synthesized compounds is critical for determining their potential as therapeutic agents. For instance, in the development of inhibitors for enzymes like Aurora-A kinase from related scaffolds, biochemical assays are used to determine the half-maximal inhibitory concentration (IC50) of the compounds. nih.gov

Below is a representative data table illustrating the kind of structure-activity relationship data that is generated in such studies.

| Compound | R1 (Pyrazine Ring) | R2 (Benzyl Ring) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1a | -H | -H | 15.2 |

| 1b | -Cl | -H | 8.5 |

| 1c | -H | 4-OCH3 | 5.1 |

| 1d | -Cl | 4-OCH3 | 1.2 |

Scaffold Hopping and Bioisosteric Strategies for Enhanced Activity and Selectivity

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space, improve potency, and enhance drug-like properties. researchgate.net

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to comparable biological activity. researchgate.net For pyrazine-containing compounds, a common bioisosteric modification is the replacement of an amide linkage with a 1,2,3-triazole ring, which is more stable to hydrolysis. mdpi.com Another example is the substitution of a carbon atom with a sulfur atom, which can alter lipophilicity and create new interactions with the biological target. researchgate.net Such modifications can lead to improved potency and a better side-effect profile. researchgate.netmdpi.com

Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold while maintaining the original biological activity. researchgate.net This can be guided by computational methods that identify new scaffolds capable of presenting the key pharmacophoric features in a similar spatial arrangement. For the pyrrolidine-pyrazine scaffold, one might explore replacing the pyrazine ring with other heterocycles like pyridazine (B1198779) or pyrimidine (B1678525) to discover novel intellectual property and potentially improved pharmacological profiles. nih.gov

Development of Multi-Target Directed Ligands Incorporating the Pyrrolidine-Pyrazine Motif

Complex multifactorial diseases, such as Alzheimer's disease, often require therapeutic agents that can modulate multiple biological targets simultaneously. nih.gov This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with two or more targets. nih.gov The pyrrolidine-pyrazine motif has been incorporated into such MTDLs.

A common strategy in the design of MTDLs for Alzheimer's disease is to combine a pharmacophore that inhibits cholinesterases (like acetylcholinesterase or butyrylcholinesterase) with another that targets G protein-coupled receptors (GPCRs) such as serotonin (B10506) or dopamine (B1211576) receptors. In this context, the pyrrolidine-pyrazine moiety can serve as a key component for interacting with one of these targets.

For example, hybrid compounds have been designed by linking a pyrimidine/pyrrolidine scaffold with sertraline, a known selective serotonin reuptake inhibitor. nih.gov These hybrids have been evaluated for their ability to inhibit multiple targets relevant to Alzheimer's disease. nih.gov

The following table presents hypothetical data for MTDLs based on the pyrrolidine-pyrazine scaffold, illustrating their activity against multiple targets.

| Compound | Target 1 Inhibition (IC50, nM) | Target 2 Affinity (Ki, nM) |

|---|---|---|

| Hybrid A | 25 (AChE) | 50 (5-HT1A Receptor) |

| Hybrid B | 15 (AChE) | 30 (D2 Receptor) |

| Hybrid C | 8 (BChE) | 65 (5-HT1A Receptor) |

Stereoisomeric Synthesis and Their Differential Biological Activities

The three-dimensional structure of a molecule is critical for its interaction with biological macromolecules, which are themselves chiral. The pyrrolidine ring in the this compound scaffold contains a stereocenter at the 3-position, meaning it can exist as two enantiomers, (R) and (S). nih.gov These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to their differential binding to the target protein. nih.gov

Therefore, the stereoselective synthesis of the individual enantiomers is crucial for a complete understanding of the SAR and for the development of a more specific and potent drug. Asymmetric synthesis methods are employed to produce enantiomerically pure compounds. The biological activities of the (R)- and (S)-enantiomers are then evaluated separately.

While specific studies on the stereoisomers of this compound are not detailed in the provided search results, the importance of stereochemistry in pyrrolidine-containing compounds is well-established. nih.gov For instance, in a series of pyrrolidine derivatives, the spatial orientation of substituents has been shown to be a key determinant of their pharmacological efficacy. nih.gov It is often the case that one enantiomer is significantly more active than the other, or that the two enantiomers have different biological activities altogether.

A hypothetical comparison of the biological activities of the (R) and (S) enantiomers is presented in the table below.

| Enantiomer | Target Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| (R)-isomer | 12 | 25 |

| (S)-isomer | 250 | >1000 |

Future Research Directions and Therapeutic Potential of the 2 1 Benzylpyrrolidin 3 Yl Pyrazine Scaffold

Exploration of Undiscovered Biological Targets and Pathways

The structural components of 2-(1-benzylpyrrolidin-3-yl)pyrazine suggest its potential to interact with a wide array of biological targets. The pyrazine (B50134) ring is a well-established pharmacophore found in numerous FDA-approved drugs, and it is known to interact with various enzymes and receptors. nih.govebi.ac.uk Similarly, the N-benzylpyrrolidine motif is a cornerstone of many centrally active agents.

Initial research on analogous structures has primarily focused on well-established targets. For instance, derivatives of N-(1-benzylpyrrolidin-3-yl) have been identified as potent and selective antagonists of the human dopamine (B1211576) D4 receptor. nih.gov Furthermore, variations of this scaffold have demonstrated high affinity for the 5-HT2A serotonin (B10506) receptor, indicating a potential role in modulating serotonergic pathways. ebi.ac.uk Another avenue of exploration for related structures has been as dual serotonin and noradrenaline reuptake inhibitors. nih.gov

Future research should aim to broaden the scope of biological targets. The unique three-dimensional arrangement of the benzyl (B1604629) and pyrazine groups may allow for novel interactions with less-explored target families. High-throughput screening campaigns against diverse panels of receptors, enzymes, and ion channels could unveil unexpected biological activities. Moreover, chemoproteomics and other target identification technologies could be employed to uncover the direct binding partners of this compound and its derivatives within the cellular environment, thus revealing novel pathways for therapeutic intervention. A particularly promising and relatively underexplored area for this scaffold is its potential interaction with sigma receptors, which are implicated in a variety of neurological disorders and pain. nih.govnih.gov

Advances in Synthetic Methodologies for Diversification and Scale-Up

The development of robust and versatile synthetic strategies is crucial for unlocking the full potential of the this compound scaffold. Current synthetic approaches to similar heterocyclic systems often involve multi-step sequences. For instance, the synthesis of related N-benzylpyrrolidin-3-yl derivatives has been achieved through established amide bond formation reactions. nih.gov The synthesis of pyrazine derivatives can be accomplished through various methods, including the reaction of diamines with dicarbonyl compounds.

Future efforts in synthetic methodology should focus on several key areas. Firstly, the development of more convergent and efficient synthetic routes will be essential for the rapid generation of diverse libraries of analogs. This could involve the use of novel catalytic methods or flow chemistry techniques. Secondly, strategies for the late-stage functionalization of the pyrazine and benzyl rings would be highly valuable. Such methods would allow for the introduction of a wide range of substituents at a late stage in the synthesis, facilitating the exploration of structure-activity relationships (SAR). For example, the development of selective C-H activation or cross-coupling reactions on the pyrazine core would be of significant interest.

Furthermore, as lead compounds emerge, the development of scalable synthetic routes will be paramount for preclinical and clinical development. This will require the optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness on a larger scale.

Integration with Emerging Drug Discovery Technologies

The exploration of the this compound scaffold can be significantly accelerated by integrating emerging drug discovery technologies. Computational modeling and in silico screening are powerful tools for prioritizing synthetic targets and predicting biological activities. nih.govresearchgate.netmdpi.com Virtual libraries of this compound derivatives can be generated and docked into the binding sites of various biological targets to identify promising candidates for synthesis and biological evaluation. researchgate.net Pharmacophore modeling based on known ligands of relevant targets can also guide the design of novel analogs with enhanced potency and selectivity. mdpi.com

High-throughput screening (HTS) technologies will be instrumental in rapidly assessing the biological activity of large libraries of compounds based on this scaffold. The development of cell-based and biochemical assays for relevant targets will enable the efficient identification of hits. As the understanding of the scaffold's biological activities grows, more focused screening against specific target families or cellular pathways can be implemented.

Moreover, the application of artificial intelligence and machine learning algorithms can aid in the analysis of large datasets generated from HTS and computational studies. These approaches can help to identify complex SAR patterns and predict the properties of novel compounds, thereby guiding the design of the next generation of therapeutics based on the this compound scaffold.

Potential Applications in Specific Therapeutic Areas

The diverse biological activities suggested by the structural components of this compound point to its potential applicability in several key therapeutic areas.

Central Nervous System (CNS) Disorders: Given the known interactions of N-benzylpyrrolidine derivatives with dopamine and serotonin receptors, this scaffold is a strong candidate for the development of novel treatments for a range of CNS disorders. ebi.ac.uknih.govnih.gov These could include schizophrenia, depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. The potential for dual-target or multi-target engagement could offer advantages in treating complex psychiatric and neurological conditions. The affinity of related structures for sigma receptors further strengthens the case for its potential in treating neuropathic pain and other neurological conditions. nih.govnih.gov

Infectious Diseases: Pyrazine-containing compounds have a long history in the treatment of infectious diseases, with pyrazinamide (B1679903) being a cornerstone of tuberculosis therapy. sigmaaldrich.com While direct evidence for the antimicrobial activity of this compound is yet to be established, the pyrazine ring's presence suggests that this scaffold is a worthwhile starting point for the discovery of new antibacterial and antifungal agents. smolecule.com Research into pyrazine derivatives has shown activity against various pathogens, and future work could explore the potential of this specific scaffold against a broad spectrum of microbes.

Oncology: The pyrazine moiety is found in several anticancer agents, and numerous pyrazine derivatives have been investigated for their antitumor properties. nih.govnih.govmdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell growth and survival. The this compound scaffold could serve as a template for the design of novel kinase inhibitors or other anticancer agents. nih.gov Exploring the activity of derivatives against a panel of cancer cell lines and in relevant in vivo models could uncover new therapeutic opportunities in oncology.

Q & A

Q. How can researchers optimize the synthesis of 2-(1-benzylpyrrolidin-3-yl)pyrazine to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reagents and reaction conditions. For pyrazine derivatives, nucleophilic substitution reactions are common. Use sodium hydride or potassium carbonate as bases to facilitate substitutions on the pyrazine ring . Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in similar oxadiazole-pyrazine hybrids . Monitor reaction progress using HPLC or TLC, and employ column chromatography with gradients of ethyl acetate/hexane for purification . For regioselective chlorination, phosphorus oxychloride under controlled conditions targets specific positions (e.g., C-5 on pyrazine) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm regiochemistry and substitution patterns. For example, singlets at δ 1.47–1.54 ppm in chlorinated pyrazines indicate uncoupled protons .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-N stretches in pyrazine at ~1600 cm⁻¹) .